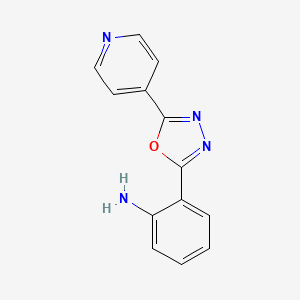

2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

Description

Properties

IUPAC Name |

2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFZCILKWNQMBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424226 | |

| Record name | 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54754-58-4 | |

| Record name | 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its physicochemical characteristics, synthesis methodologies, and known biological activities, with a particular focus on its potential as an enzyme inhibitor. While this guide consolidates the currently available information, it also highlights areas where further research is required to fully elucidate the compound's therapeutic potential.

Introduction

This compound is a multi-ring heterocyclic compound featuring a central 1,3,4-oxadiazole ring linking a pyridine and an aniline moiety.[1] This unique structural arrangement confers a range of interesting chemical and biological properties. The 1,3,4-oxadiazole core is a well-established pharmacophore found in numerous therapeutic agents, contributing to a diverse array of biological activities.[2] The presence of the pyridine and aniline rings further enhances the molecule's potential for biological interactions, making it a promising scaffold for the development of novel therapeutics.[1] This guide aims to provide a detailed technical resource for researchers working with or interested in this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and in-vitro/in-vivo studies.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₄O | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 174-175 °C | [2] |

| Solubility | Data not available. Qualitative reports suggest solubility can be tuned by modifying substituents.[3] Further experimental determination in common solvents (e.g., DMSO, ethanol, water) is required. | |

| Chemical Stability | Exhibits maximum stability in a pH range of 3-5.[1] Undergoes degradation in acidic conditions (pH < 3) via protonation of the oxadiazole ring.[1] |

Synthesis and Characterization

The synthesis of this compound typically involves the formation of the central 1,3,4-oxadiazole ring through cyclization reactions.

Synthetic Pathways

Two primary synthetic routes have been reported for this class of compounds:

-

Cyclization of Hydrazides with Aromatic Acids or Aldehydes: This is a common method for forming 2,5-disubstituted 1,3,4-oxadiazoles. The reaction of 4-pyridinecarboxylic acid hydrazide with 2-aminobenzaldehyde would form a hydrazone intermediate, which can then be cyclized using a dehydrating agent like phosphoryl chloride (POCl₃) under reflux.[4]

-

Reduction of a Nitro Precursor: An alternative route involves the synthesis of a nitro-substituted precursor, followed by selective reduction of the nitro group to an aniline. For instance, 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles can be reduced to the corresponding anilines using a mild reducing system like sodium borohydride and tin(II) chloride.[4]

Experimental Protocol: Synthesis via Hydrazide Cyclization (Illustrative)

A detailed, validated experimental protocol for the synthesis of the title compound is not currently available in the public domain. The following is an illustrative protocol based on general methods for synthesizing similar 1,3,4-oxadiazoles.

Step 1: Formation of Hydrazone Intermediate

-

Dissolve 4-pyridinecarboxylic acid hydrazide (1 eq.) in a suitable solvent such as ethanol.

-

Add 2-aminobenzaldehyde (1 eq.) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

Step 2: Cyclization to form this compound

-

Suspend the dried hydrazone intermediate (1 eq.) in phosphoryl chloride (POCl₃) (5-10 eq.).

-

Reflux the mixture for 5-6 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Collect the crude product by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR:

-

Aniline Protons: Signals in the range of 6.5-7.5 ppm.[1]

-

Pyridine Protons: Distinct signals for the protons on the pyridine ring.

-

NH₂ Protons: A broad singlet corresponding to the amine protons, which would be exchangeable with D₂O.

¹³C NMR:

-

Oxadiazole Carbons: Characteristic signals for the two carbons of the 1,3,4-oxadiazole ring are expected around 160–165 ppm.[1]

-

Aromatic Carbons: A series of signals corresponding to the carbons of the aniline and pyridine rings.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A characteristic stretching vibration for the primary amine (NH₂).

-

C=N Stretch: A sharp absorption band corresponding to the C=N bond within the oxadiazole ring.

-

C-O-C Stretch: A signal indicating the ether linkage within the oxadiazole ring.

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (238.24 g/mol ).

Crystallographic Data

No experimental crystal structure data for this compound has been reported. X-ray crystallographic analysis of structurally similar compounds suggests an orthorhombic crystal system.[1] Obtaining single-crystal X-ray diffraction data for the title compound would be invaluable for confirming its three-dimensional structure and understanding its intermolecular interactions in the solid state.

Biological Activity and Therapeutic Potential

The unique combination of the 1,3,4-oxadiazole, pyridine, and aniline moieties suggests that this compound may possess a range of biological activities.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of key enzymes involved in cellular proliferation and gene expression:

-

Thymidylate Synthase (TS): TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. Inhibition of TS is a well-established strategy in cancer chemotherapy.[1]

-

Histone Deacetylases (HDACs): HDACs play a crucial role in the regulation of gene expression by modifying the acetylation state of histones. HDAC inhibitors have emerged as a promising class of anticancer agents.[1][4]

Quantitative data on the inhibitory potency (e.g., IC₅₀ or Kᵢ values) of this compound against these enzymes is currently lacking and represents a critical area for future investigation.

Modulation of Signaling Pathways

Research suggests that this class of compounds can influence critical cellular signaling pathways:

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Modulation of this pathway is a therapeutic target for a variety of diseases, including cancer and inflammatory disorders.[2]

Experimental Protocol: In Vitro HDAC Inhibition Assay (Illustrative)

This is a generalized protocol to assess the HDAC inhibitory activity of the title compound. Specific assay conditions may vary depending on the HDAC isoform and the detection method used.

-

Reagents and Materials:

-

This compound (test compound)

-

Recombinant human HDAC enzyme (e.g., HDAC1)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Trichostatin A (TSA) or a known HDAC inhibitor (positive control)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compound and the positive control in HDAC assay buffer.

-

In a 96-well plate, add the HDAC assay buffer, the diluted test compound or control, and the recombinant HDAC enzyme.

-

Incubate the plate at 37 °C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37 °C for a further period (e.g., 30 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at 37 °C for 15 minutes to allow for cleavage of the deacetylated substrate.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. The following precautions are based on the general hazards associated with aniline and other heterocyclic compounds.

-

General Handling: Use in a well-ventilated area or in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Toxicology: The toxicological properties of this specific compound have not been fully investigated. Aniline derivatives are known to be toxic.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Its potential to inhibit key enzymes like thymidylate synthase and HDACs warrants further investigation. However, to fully realize its therapeutic potential, several key areas need to be addressed:

-

Detailed Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive spectroscopic and crystallographic characterization.

-

Quantitative Biological Evaluation: Determination of the inhibitory potency (IC₅₀/Kᵢ values) against a panel of relevant enzymes and cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to understand the key structural features required for potent and selective biological activity.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the compound's efficacy, safety, and pharmacokinetic profile in relevant animal models.

This technical guide provides a solid foundation for researchers interested in this compound. The highlighted gaps in the current knowledge offer exciting opportunities for future research to unlock the full potential of this intriguing molecule.

References

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - NIH. (URL: [Link])

Diagrams

Chemical Structure

Caption: Figure 1. Chemical structure of this compound.

Synthesis Workflow

Caption: Figure 2. Illustrative synthetic workflow.

Potential Mechanism of Action

Caption: Figure 3. Potential mechanisms of action.

Sources

The Emerging Therapeutic Potential of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline (CAS Number: 54754-58-4), a heterocyclic compound of significant interest in contemporary medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, potential mechanisms of action, and its broader implications in the development of novel therapeutic agents.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This five-membered heterocyclic core, containing one oxygen and two nitrogen atoms, is a bioisostere for carboxylic acids and amides, and its unique electronic properties and metabolic stability have made it a cornerstone in the design of novel therapeutics.[1] Compounds incorporating the 1,3,4-oxadiazole moiety have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3][4]

This compound, with its distinct assembly of a pyridine ring, a 1,3,4-oxadiazole core, and an aniline moiety, presents a compelling molecular architecture for therapeutic intervention.[3][4] This guide will delve into the technical details of this promising compound, from its synthesis in the laboratory to its potential interactions with key biological targets.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. Key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 54754-58-4 | [2] |

| Molecular Formula | C₁₃H₁₀N₄O | [2][4] |

| Molecular Weight | 238.25 g/mol | [2][4] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 174-175 °C | [4] |

Structural Elucidation:

The structural integrity of synthesized this compound is typically confirmed using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms within the molecule. The aromatic protons on the aniline and pyridine rings, as well as the carbons of the oxadiazole ring, will exhibit characteristic chemical shifts. For example, in similar 2,5-disubstituted 1,3,4-oxadiazoles, the carbon atoms of the oxadiazole ring typically appear in the range of 160-165 ppm in the ¹³C NMR spectrum.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic peaks for the N-H stretching of the aniline group, C=N stretching of the oxadiazole and pyridine rings, and C-O-C stretching of the oxadiazole ring are expected.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak ([M]+ or [M+H]+) should correspond to the calculated molecular weight.

Synthesis of this compound

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic chemistry. The most common and versatile approach involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[6] A plausible and efficient synthetic route to this compound is outlined below.

Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from readily available starting materials: isonicotinic hydrazide and 2-aminobenzoic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[6]

Step 1: Synthesis of N-(2-aminobenzoyl)isonicotinohydrazide (Intermediate)

-

In a round-bottom flask, dissolve 2-aminobenzoic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a tertiary amine base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add isonicotinic hydrazide (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain the crude intermediate. Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclodehydration to form this compound (Final Product)

-

Place the dried N-(2-aminobenzoyl)isonicotinohydrazide (1 equivalent) in a round-bottom flask.

-

Add a dehydrating agent such as phosphorus oxychloride (POCl₃) (5-10 equivalents) in excess.

-

Heat the reaction mixture to reflux (typically 100-110 °C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

-

The product will precipitate out of the solution.

-

Filter the solid, wash thoroughly with water, and dry.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Proposed Mechanisms of Action in Oncology

The anticancer potential of this compound and its analogs is believed to stem from their ability to interact with multiple key targets involved in cancer cell proliferation and survival.[3][4] The primary proposed mechanisms are detailed below.

Inhibition of Thymidylate Synthase (TS)

Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[7] The inhibition of TS leads to a depletion of the dTMP pool, resulting in "thymineless death" in rapidly dividing cancer cells. Several 1,3,4-oxadiazole-containing compounds have been identified as potent TS inhibitors.[7] The planar, electron-rich 1,3,4-oxadiazole ring can engage in crucial interactions within the enzyme's active site, mimicking the binding of the natural substrate.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression.[8] By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes. The 1,3,4-oxadiazole moiety can act as a zinc-binding group, a key feature of many HDAC inhibitors that allows them to chelate the zinc ion in the enzyme's active site, thereby inhibiting its activity.[8][9] This leads to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced tumor suppressor genes, ultimately inducing apoptosis and cell cycle arrest in cancer cells.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[10] Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting chronic inflammation and protecting cancer cells from apoptosis. Derivatives of 1,3,4-oxadiazole have been shown to inhibit the NF-κB signaling pathway, although the precise mechanism can vary.[10] This inhibition can lead to a reduction in pro-inflammatory cytokines and an increased sensitivity of cancer cells to apoptotic stimuli.

Potential Therapeutic Applications and Future Directions

The multifaceted mechanism of action of this compound and its analogs positions them as promising candidates for the development of novel anticancer agents. The ability to simultaneously target multiple pathways crucial for cancer cell survival offers the potential for improved efficacy and a reduced likelihood of drug resistance.

Quantitative data for related 1,3,4-oxadiazole derivatives:

| Compound Class | Target/Cell Line | IC₅₀/Activity | Reference |

| 2,5-disubstituted 1,3,4-oxadiazoles | Human cancer cell lines (NCI-60) | GI₅₀ values ranging from 0.40 to 15.8 µM | [11][12] |

| Difluoromethyl-1,3,4-oxadiazoles | HDAC6 | IC₅₀ values in the sub-micromolar range | [8] |

| 1,3,4-oxadiazole-triazole hybrids | Thymidylate Synthase | IC₅₀ values as low as 2.52 µM | [7] |

While specific quantitative data for this compound is not yet widely available in the public domain, the data from structurally related compounds strongly supports its potential as a potent anticancer agent. Further research, including comprehensive in vitro and in vivo studies, is warranted to fully elucidate its therapeutic potential.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of well-established in vitro assays can be employed.

In Vitro Anticancer Activity (NCI-60 Human Tumor Cell Line Screen)

A standard and comprehensive method for preliminary anticancer screening is the NCI-60 panel, which assesses the cytotoxicity of a compound against 60 different human cancer cell lines representing various cancer types.[1]

Protocol Outline:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Cell Plating: Plate the 60 human cancer cell lines in 96-well plates at their optimal densities.

-

Compound Addition: After 24 hours, add the test compound at various concentrations to the wells.

-

Incubation: Incubate the plates for 48 hours.

-

Cell Staining: Fix the cells and stain with Sulforhodamine B (SRB), a protein-binding dye.

-

Measurement: Measure the optical density at a specific wavelength to determine the cell viability.

-

Data Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell death) values.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific HDAC isoform.[13]

Protocol Outline:

-

Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a solution of a recombinant human HDAC enzyme and a fluorogenic HDAC substrate.

-

Assay Setup: In a 96-well plate, add the HDAC enzyme, the test compound at various concentrations, and a buffer.

-

Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C.

-

Signal Development: Stop the reaction and add a developer solution that cleaves the deacetylated substrate to produce a fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC₅₀ value by plotting the inhibition versus the log of the compound concentration.

Conclusion

This compound is a molecule of considerable interest, standing at the intersection of established synthetic chemistry and promising pharmacology. Its unique structural features, combined with the proven therapeutic potential of the 1,3,4-oxadiazole scaffold, make it a compelling subject for further investigation in the field of drug discovery. The proposed multi-targeted mechanism of action against key cancer-related pathways underscores its potential as a lead compound for the development of next-generation anticancer therapies. This guide provides a foundational technical understanding for researchers poised to explore the full therapeutic promise of this intriguing molecule.

References

-

ResearchGate. (n.d.). Sixty human tumor cell lines anticancer screening data of 1,3,4-oxadiazole analogue. Retrieved from [Link]

-

He, S., et al. (2021). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Journal of Medicinal Chemistry, 64(15), 11347-11361. Retrieved from [Link]

-

Mohan, C. D., et al. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology, 8, 42. Retrieved from [Link]

-

Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B, 42(4), 900-904. Retrieved from [Link]

-

Kowalski, P., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(24), 5895. Retrieved from [Link]

-

Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S40. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Slanina, T., et al. (2022). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society, 144(10), 4446-4458. Retrieved from [Link]

-

Salahuddin, et al. (2014). Synthesis, characterization, and in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogue. BioMed Research International, 2014, 491492. Retrieved from [Link]

-

Indian Journal of Chemistry. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Retrieved from [Link]

-

Salahuddin, et al. (2014). Synthesis, characterization, and in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogue. PubMed, 25177693. Retrieved from [Link]

-

Akhtar, T., et al. (2020). Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. Molecules, 25(22), 5349. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C13H10N4O | CID 6461912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|CAS 54754-58-4 [benchchem.com]

- 4. Buy this compound | 54754-58-4 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. ijper.org [ijper.org]

- 7. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies [mdpi.com]

- 8. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 11. Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization, and in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular properties, synthesis, characterization, and known biological activities, offering field-proven insights for its application in research and development.

Core Molecular Profile and Physicochemical Properties

This compound is a multi-ring aromatic compound featuring an aniline group linked to a central 1,3,4-oxadiazole core, which is in turn substituted with a pyridine ring.[1] This specific arrangement of pharmacologically relevant moieties—aniline, 1,3,4-oxadiazole, and pyridine—creates an extensive π-conjugated system responsible for its unique chemical and biological characteristics.[2] The 1,3,4-oxadiazole ring acts as a rigid bridge, lending the molecule a planar architecture.[2]

The presence of these functional groups is significant; aniline rings are common in many approved drugs, the 1,3,4-oxadiazole core is a well-established scaffold in pharmaceuticals with diverse activities, and the pyridine group enhances the potential for biological interactions.[1][3] At room temperature, the compound typically presents as a yellow crystalline solid with a melting point in the range of 174-175°C.[1]

Below is a diagram illustrating the chemical structure of the molecule.

Caption: Chemical structure of this compound.

A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₄O | [1][4] |

| Molecular Weight | 238.24 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1][4] |

| CAS Number | 54754-58-4 | [1][2][4] |

| Monoisotopic Mass | 238.08546096 Da | [4] |

| Physical Form | Yellow Crystalline Solid | [1] |

| Melting Point | 174-175°C | [1] |

Synthesis and Methodologies

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic chemistry. For this compound, several efficient routes have been developed. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

One-Pot Synthesis from Amidoximes and Isatoic Anhydrides

A notable one-pot synthesis allows for the creation of structurally diverse substituted anilines.[1] This method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide (DMSO) medium at ambient temperature.[1] The primary advantage of this approach is its operational simplicity and efficiency, producing moderate to excellent yields without the need for protective groups.[1]

Cyclization of Hydrazide Precursors

A more classical and widely cited method involves the cyclization of an appropriate hydrazide precursor.[2][5] This is typically a two-step process where an acid hydrazide is first reacted with an aldehyde to form a hydrazone intermediate, which is then cyclized.

The diagram below illustrates a representative workflow for this synthesis approach.

Caption: General workflow for synthesis via hydrazide precursor cyclization.

Experimental Protocol: Synthesis via Hydrazide Cyclization

This protocol is a representative example based on established methodologies for creating 2,5-disubstituted 1,3,4-oxadiazoles.[2]

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve an equimolar amount of 4-pyridinecarboxylic acid hydrazide and 2-aminobenzaldehyde in a suitable solvent such as ethanol.

-

Add a catalytic amount of glacial acetic acid to facilitate the reaction.

-

Stir the mixture at room temperature for 2-4 hours until a precipitate (the hydrazone intermediate) forms.

-

Filter the solid, wash with cold ethanol, and dry under vacuum. The formation of the hydrazone is a critical precursor step, creating the N-N-C backbone required for the oxadiazole ring.

-

-

Oxidative Cyclization:

-

Suspend the dried hydrazone intermediate in a minimal amount of phosphoryl chloride (POCl₃). Causality: POCl₃ acts as a powerful dehydrating and cyclizing agent, driving the ring-closure reaction to form the thermodynamically stable oxadiazole ring.[2][5]

-

Gently reflux the mixture for 5-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

-

After completion, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution by slow addition of a base (e.g., sodium bicarbonate or ammonia solution) until the pH is ~7-8.

-

The crude product will precipitate out of the solution.

-

-

Purification:

-

Filter the crude solid and wash thoroughly with water to remove inorganic salts.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the pure this compound.

-

Spectroscopic and Structural Validation

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular framework.[1][6] The ¹H NMR spectrum will show distinct signals for the protons on the aniline and pyridine rings, with chemical shifts and coupling patterns characteristic of their positions. The ¹³C NMR spectrum will show characteristic peaks for the carbon atoms in the three different aromatic rings, including the two unique carbons of the 1,3,4-oxadiazole ring.[6]

-

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. The spectrum should confirm the presence of N-H stretching vibrations from the aniline's primary amine group and C=N and C-O-C stretching characteristic of the oxadiazole ring.[6]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition, matching the calculated value for C₁₃H₁₀N₄O.[7]

Biological Activity and Therapeutic Significance

The unique combination of three bioactive scaffolds imparts this compound with significant potential in drug discovery. Research indicates its involvement in several key cellular processes.

Enzyme Inhibition and Anticancer Potential

This compound has been shown to interact with enzymes that are critical targets in oncology.[1][2]

-

Thymidylate Synthase and Histone Deacetylase (HDAC): It has been identified as an inhibitor of both thymidylate synthase and HDAC.[1][2] Thymidylate synthase is crucial for DNA synthesis, while HDACs are involved in chromatin remodeling and gene expression.[1] Inhibition of these enzymes can disrupt cancer cell proliferation and survival.

-

Apoptosis Induction: The compound is reported to induce apoptosis (programmed cell death) in cancer cells, a key mechanism for many anticancer agents.[2] This may occur through the disruption of mitochondrial function and the activation of caspases.[2]

Modulation of Signaling Pathways

The molecule can influence critical cell signaling pathways, particularly those related to inflammation and immunity.

-

NF-kB Pathway: It has been shown to modulate the NF-kB pathway, which plays a central role in regulating immune responses and inflammation.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

The diagram below conceptualizes the compound's potential mechanism of action in a cancer cell.

Caption: Potential mechanisms of action in oncology.

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole and pyridine are well-documented for their antimicrobial properties.[2][3] The proposed mechanism involves the disruption of microbial cell membranes and the inhibition of essential enzymes, leading to microbial cell death.[2]

Conclusion

This compound is a versatile heterocyclic compound with a compelling molecular architecture for drug discovery and materials science. Its established synthesis routes, combined with potent biological activities against key cellular targets like HDAC and thymidylate synthase, mark it as a valuable scaffold for the development of novel therapeutic agents, particularly in oncology and infectious diseases. Further investigation into its structure-activity relationships and optimization of its pharmacokinetic properties will be crucial for translating its potential into clinical applications.

References

- This compound. Smolecule.

- This compound. Benchchem.

- This compound | C13H10N4O. PubChem.

- 4-methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline. Merck.

- Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry.

- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Institutes of Health (NIH).

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.

- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI.

Sources

- 1. Buy this compound | 54754-58-4 [smolecule.com]

- 2. This compound|CAS 54754-58-4 [benchchem.com]

- 3. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 4. This compound | C13H10N4O | CID 6461912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectroscopic-Structural Elucidation: A Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

Abstract

This technical guide provides an in-depth analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the heterocyclic compound 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline. With a structure incorporating three distinct aromatic systems—an aniline, a 1,3,4-oxadiazole, and a pyridine ring—this molecule presents a compelling case study for spectroscopic analysis. This document serves as a key resource for researchers in medicinal chemistry and materials science, offering a foundational understanding of the molecule's structural characteristics as revealed by NMR. We will dissect the theoretical chemical shifts, coupling constants, and signal multiplicities, grounding these predictions in the fundamental principles of magnetic resonance and substituent effects.

Introduction: The Architectural Significance of the Analyte

The title compound, this compound (Molecular Formula: C₁₃H₁₀N₄O), is a noteworthy molecule in contemporary chemical research. Its architecture features a central 1,3,4-oxadiazole ring, which acts as a rigid linker between an aniline moiety and a pyridine ring.[1][2] This unique combination of scaffolds is of significant interest in drug development, as 1,3,4-oxadiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The aniline group provides a site for further functionalization, while the pyridine ring can influence solubility and receptor-binding interactions.[1][3]

Accurate structural confirmation is the bedrock of chemical synthesis and drug discovery. NMR spectroscopy stands as the preeminent technique for the unambiguous determination of molecular structure in solution. This guide will provide a detailed, theoretical interpretation of the ¹H and ¹³C NMR spectra, which is essential for any researcher synthesizing or working with this compound.

Predicted ¹H NMR Spectral Analysis (500 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum of this compound is governed by the electronic environments of its three aromatic rings. The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is common for this class of compounds due to its excellent solubilizing power for polar, aromatic molecules.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [style=bold];

// Define nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N_aniline [label="NH₂", pos="2.3,1.5!", fontcolor="#34A853"]; H_aniline [label="H-3'", pos="-2.1,1.3!"]; H_aniline2 [label="H-4'", pos="-2.1,-1.3!"]; H_aniline3 [label="H-5'", pos="0,-2.3!"]; H_aniline4 [label="H-6'", pos="2.1,-1.3!"];

C_ox_1 [label="C", pos="0,2.8!"]; O_ox [label="O", pos="-0.9,3.8!"]; C_ox_2 [label="C", pos="0,4.8!"]; N_ox_1 [label="N", pos="1.3,4.3!"]; N_ox_2 [label="N", pos="1.3,3.3!"];

C_py_1 [label="C", pos="-1.3,5.8!"]; C_py_2 [label="C", pos="-2.6,5!"]; N_py [label="N", pos="-2.6,3.5!"]; C_py_3 [label="C", pos="-1.3,2.7!"]; // This is C_ox_1 C_py_4 [label="C", pos="0,5.8!"]; // This is C_ox_2

C_py_5 [label="C", pos="0,6.8!", shape=none, label=""]; C_py_6 [label="C", pos="-1.3,7.8!", shape=none, label=""]; N_pyridine [label="N", pos="-2.6,6.8!", shape=none, label=""]; C_py_7 [label="C", pos="-1.3,5.8!", shape=none, label=""]; C_py_8 [label="C", pos="0,5.8!", shape=none, label=""];

Py_C1 [label="C", pos="0,5.8!"]; Py_C2 [label="C", pos="-1.3,6.6!"]; Py_C3 [label="C", pos="-1.3,8.1!"]; Py_N [label="N", pos="0,8.9!"]; Py_C4 [label="C", pos="1.3,8.1!"]; Py_C5 [label="C", pos="1.3,6.6!"]; H_py1 [label="H-2, H-6", pos="-2.3,6.6!", fontcolor="#EA4335"]; H_py2 [label="H-3, H-5", pos="2.3,6.6!", fontcolor="#4285F4"];

// Aniline Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- N_aniline; C2 -- H_aniline; C3 -- H_aniline2; C4 -- H_aniline3; C5 -- H_aniline4; C1 -- C_ox_1;

// Oxadiazole Ring C_ox_1 -- O_ox; O_ox -- C_ox_2; C_ox_2 -- N_ox_1; N_ox_1 -- N_ox_2; N_ox_2 -- C_ox_1;

// Pyridine Ring C_ox_2 -- Py_C1; Py_C1 -- Py_C2; Py_C2 -- Py_C3; Py_C3 -- Py_N; Py_N -- Py_C4; Py_C4 -- Py_C5; Py_C5 -- Py_C1; Py_C2 -- H_py1; Py_C5 -- H_py2;

// Labels Aniline_label [label="Aniline Moiety", pos="0,-3.5!", fontsize=14, fontcolor="#34A853"]; Oxadiazole_label [label="1,3,4-Oxadiazole Moiety", pos="3,3.8!", fontsize=14, fontcolor="#FBBC05"]; Pyridine_label [label="Pyridine Moiety", pos="0,10!", fontsize=14, fontcolor="#EA4335"]; } enddot Figure 1: Labeled structure of the analyte for NMR correlation.

Pyridine Ring Protons:

-

H-2, H-6 (δ ≈ 8.80 ppm, doublet): These protons are ortho to the electron-deficient pyridine nitrogen and are therefore the most deshielded aromatic protons in the molecule. Their chemical shift is significantly downfield.[4][5] They appear as a doublet due to coupling with the H-3 and H-5 protons, respectively.

-

H-3, H-5 (δ ≈ 8.05 ppm, doublet): These protons are meta to the pyridine nitrogen. They are less deshielded than the ortho protons. They will also appear as a doublet from coupling to the H-2 and H-6 protons.

Aniline Ring Protons:

The electron-donating amino group (-NH₂) causes a general upfield shift (shielding) for the protons on the aniline ring compared to unsubstituted benzene.[6]

-

H-6' (δ ≈ 7.85 ppm, doublet of doublets): This proton is ortho to the bulky and electron-withdrawing oxadiazole substituent, which causes significant deshielding. It experiences coupling from both H-5' and H-4'.

-

H-4' (δ ≈ 7.40 ppm, triplet or ddd): This proton is meta to both the amino group and the oxadiazole ring. It will appear as a complex multiplet, likely a triplet or doublet of doublet of doublets, due to coupling with H-3', H-5', and H-6'.

-

H-5' (δ ≈ 6.95 ppm, triplet): This proton is para to the oxadiazole and ortho to the amino group. The strong shielding effect of the amino group dominates, pushing it upfield. It will likely appear as a triplet due to coupling with H-4' and H-6'.

-

H-3' (δ ≈ 6.75 ppm, doublet of doublets): This proton is meta to the oxadiazole and ortho to the amino group, making it the most shielded aromatic proton. It will be coupled to H-4' and H-5'.

-

-NH₂ (δ ≈ 5.50 ppm, broad singlet): The protons of the primary amine will typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and residual water in the solvent.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 (Pyridine) | ~8.80 | d | ~6.0 | 2H |

| H-3, H-5 (Pyridine) | ~8.05 | d | ~6.0 | 2H |

| H-6' (Aniline) | ~7.85 | dd | J ≈ 8.0, 1.5 | 1H |

| H-4' (Aniline) | ~7.40 | t (ddd) | J ≈ 8.0 | 1H |

| H-5' (Aniline) | ~6.95 | t | J ≈ 7.5 | 1H |

| H-3' (Aniline) | ~6.75 | dd | J ≈ 8.0, 1.0 | 1H |

| -NH₂ (Amine) | ~5.50 | br s | - | 2H |

Predicted ¹³C NMR Spectral Analysis (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show 11 distinct signals for the 13 carbon atoms, as two pairs of carbons on the pyridine ring are chemically equivalent due to symmetry.

Oxadiazole and Pyridine Carbons:

The carbons within the heterocyclic rings are generally deshielded and appear downfield. The carbons of the 1,3,4-oxadiazole ring typically resonate in the range of 160-168 ppm.[2][7][8]

-

C-2 (Oxadiazole): δ ≈ 165.5 ppm

-

C-5 (Oxadiazole): δ ≈ 164.0 ppm

-

C-4 (Pyridine): δ ≈ 151.0 ppm

-

C-2, C-6 (Pyridine): δ ≈ 142.5 ppm

-

C-3, C-5 (Pyridine): δ ≈ 122.0 ppm

Aniline Carbons:

-

C-2' (Aniline, attached to -NH₂): δ ≈ 148.0 ppm. This carbon is significantly deshielded by the directly attached electronegative nitrogen atom.

-

C-1' (Aniline, attached to Oxadiazole): δ ≈ 116.0 ppm.

-

C-4', C-6' (Aniline): δ ≈ 132.5 ppm, 130.0 ppm. These carbons are deshielded relative to C-3' and C-5'.

-

C-3', C-5' (Aniline): δ ≈ 118.0 ppm, 115.0 ppm. These carbons are shielded by the electron-donating effect of the amino group.

| Carbon Assignment | Predicted δ (ppm) |

| C-2 (Oxadiazole) | ~165.5 |

| C-5 (Oxadiazole) | ~164.0 |

| C-4 (Pyridine) | ~151.0 |

| C-2' (Aniline) | ~148.0 |

| C-2, C-6 (Pyridine) | ~142.5 |

| C-4' (Aniline) | ~132.5 |

| C-6' (Aniline) | ~130.0 |

| C-3, C-5 (Pyridine) | ~122.0 |

| C-3' (Aniline) | ~118.0 |

| C-1' (Aniline) | ~116.0 |

| C-5' (Aniline) | ~115.0 |

Experimental Protocol: NMR Data Acquisition

To ensure high-quality, reproducible data, the following experimental workflow is recommended.

dot digraph "NMR_Acquisition_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2]; edge [penwidth=2, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; p1 [label="Dissolve 5-10 mg of analyte\nin ~0.7 mL DMSO-d₆"]; p2 [label="Add TMS as internal standard\n(0 ppm reference)"]; p3 [label="Transfer to 5 mm NMR tube"]; p1 -> p2 -> p3; }

subgraph "cluster_setup" { label="Spectrometer Setup"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; s1 [label="Insert sample into magnet"]; s2 [label="Lock on deuterium signal\nand shim magnet"]; s3 [label="Tune and match probe\nfor ¹H and ¹³C frequencies"]; s1 -> s2 -> s3; }

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; a1 [label="Acquire ¹H Spectrum\n(e.g., zg30 pulse program)"]; a2 [label="Acquire ¹³C Spectrum\n(e.g., zgpg30 with proton decoupling)"]; a1 -> a2; }

subgraph "cluster_proc" { label="Data Processing"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; d1 [label="Apply Fourier Transform"]; d2 [label="Phase correct spectra"]; d3 [label="Calibrate spectrum to TMS (0 ppm)"]; d4 [label="Integrate ¹H signals"]; d1 -> d2 -> d3; d3 -> d4 [label="For ¹H only"]; }

p3 -> s1; s3 -> a1; a2 -> d1; } enddot Figure 2: Standard workflow for NMR data acquisition and processing.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: The experiments should be performed on a 500 MHz (or higher) NMR spectrometer. After inserting the sample, the field frequency should be locked to the deuterium signal of the solvent. The magnetic field homogeneity must be optimized by shimming.

-

¹H NMR Acquisition: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is sufficient. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for all carbons. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectra must be phase-corrected and baseline-corrected. The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm. For the ¹H spectrum, the signals are integrated to determine the relative number of protons.

Conclusion

The structural complexity of this compound gives rise to a nuanced and informative set of NMR spectra. The predicted data presented in this guide, based on established principles of substituent effects and chemical shift theory, provide a robust template for experimental verification. The downfield signals in the ¹H spectrum corresponding to the pyridine protons, combined with the characteristic upfield shifts of the aniline ring protons, create a distinct spectral fingerprint. Similarly, the ¹³C spectrum is characterized by the downfield resonance of the oxadiazole carbons. This comprehensive analysis serves as an essential tool for any scientist engaged in the synthesis, characterization, or application of this important class of heterocyclic compounds.

References

-

ResearchGate. ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. Available at: [Link][7]

-

MDPI. Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Available at: [Link][8]

-

ResearchGate. Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Available at: [Link]

-

SciSpace. ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available at: [Link][9]

-

ResearchGate. C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Available at: [Link]

-

DOI. Chemo- and Regioselective Magnesium-Catalyzed ortho- Alkenylation of Anilines. Available at: [Link]

-

ResearchGate. NMR Spectra of Anilines. Available at: [Link][6]

-

SpectraBase. 2,5-Diphenyl-1,3,4-oxadiazole - Optional[¹³C NMR] - Chemical Shifts. Available at: [Link]

-

Stenutz. NMR chemical shift prediction of pyridines. Available at: [Link]

-

HMDB. ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0003012). Available at: [Link]

-

ScienceDirect. ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link][4]

-

Oriental Journal of Chemistry. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Available at: [Link][3]

-

American Chemical Society. Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C−C and C−N Bond. Available at: [Link]

-

NIH. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Available at: [Link]

-

ResearchGate. ¹H NMR chemical shifts (δ in ppm) of compounds 4. Available at: [Link]

-

MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available at: [Link]

-

NISCAIR. One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Available at: [Link]

-

Beilstein Journals. Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Available at: [Link]

Sources

- 1. Buy this compound | 54754-58-4 [smolecule.com]

- 2. This compound|CAS 54754-58-4 [benchchem.com]

- 3. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nanobioletters.com [nanobioletters.com]

- 9. scispace.com [scispace.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] With a molecular formula of C₁₃H₁₀N₄O and a molecular weight of 238.24 g/mol , this molecule's unique structure, which combines pyridine, oxadiazole, and aniline moieties, presents both opportunities and challenges for its accurate and sensitive quantification by mass spectrometry.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods for this and structurally related compounds.

Introduction: The Analytical Imperative

The compound this compound belongs to a class of heterocyclic compounds that are widely explored for their diverse biological activities.[1] The 1,3,4-oxadiazole ring is a key pharmacophore found in numerous pharmaceuticals, and its combination with pyridine and aniline groups suggests a potential for a wide range of biological interactions.[4][5] As with any potential therapeutic agent, a thorough understanding of its pharmacokinetic and metabolic profile is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[6] This guide will delineate the critical aspects of developing a rigorous LC-MS/MS method for this analyte, from sample preparation to data interpretation, grounded in the principles of scientific integrity and field-proven expertise.

Foundational Principles: Ionization and Analyte Characteristics

The chemical nature of this compound dictates the most effective approach for its analysis by mass spectrometry. The presence of multiple nitrogen atoms, particularly the basic pyridine and aniline moieties, makes this molecule an excellent candidate for positive mode electrospray ionization (ESI). Protonation is expected to readily occur on the pyridine nitrogen or the primary amine of the aniline group, forming a stable [M+H]⁺ ion.

The Analytical Workflow: A Step-by-Step Guide

A successful mass spectrometry analysis is a symphony of well-executed steps, each critical to the final data quality. The following sections detail a robust workflow for the analysis of this compound.

Sample Preparation: The Art of Isolation

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, minimize interferences, and ensure compatibility with the LC-MS system. The choice of technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is recommended for its high recovery and excellent sample cleanup, which is crucial for minimizing matrix effects.

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 500 µL of plasma, add an internal standard and 500 µL of 4% phosphoric acid in water. Vortex and load the entire volume onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interfering substances.

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Causality: The basic nature of the analyte allows for strong retention on a cation exchange sorbent. The wash steps are designed to remove endogenous lipids and proteins, while the final elution with a basic methanolic solution ensures the efficient recovery of the protonated analyte.

Liquid Chromatography: The Science of Separation

Chromatographic separation is essential to resolve the analyte from isomers and other co-eluting matrix components that can cause ion suppression or enhancement.[6][7] A reversed-phase ultra-high-performance liquid chromatography (UPLC) method is proposed for its high efficiency and speed.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 1.7 µm, 2.1 x 50 mm | Provides excellent retention and peak shape for hydrophobic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for better retention and ESI sensitivity. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for efficient elution. |

| Gradient | 5-95% B over 5 minutes | A standard gradient for the elution of small molecules. |

| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, ensuring sharp peaks. |

| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | A typical injection volume for UPLC systems. |

Mass Spectrometry: The Core of Detection

Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode provides the highest degree of selectivity and sensitivity for quantification.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The analyte's basic nitrogens are readily protonated. |

| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |

| Source Temperature | 150°C | Facilitates desolvation of the ESI droplets. |

| Desolvation Gas Flow | 800 L/hr | Aids in the removal of solvent from the ions. |

| Collision Gas | Argon | An inert gas for efficient collision-induced dissociation (CID). |

| MRM Transitions | See Section 4 | Specific precursor-to-product ion transitions for quantification and confirmation. |

Deciphering the Fragments: Interpretation of Mass Spectra

The fragmentation pattern of a molecule in the mass spectrometer is a unique fingerprint that can be used for its identification and structural elucidation. Based on the known fragmentation of oxadiazole and pyridine derivatives, a plausible fragmentation pathway for this compound can be proposed.[8][9][10]

Predicted Fragmentation Pathway:

The protonated molecule ([M+H]⁺, m/z 239.1) is expected to undergo collision-induced dissociation (CID) to yield several characteristic product ions. The most likely fragmentation points are the bonds of the central 1,3,4-oxadiazole ring and the bonds connecting the rings.

Proposed MRM Transitions for Quantification:

-

Quantifier: m/z 239.1 → 105.0 (This transition, corresponding to the formation of the stable isonicotinonitrile cation, is likely to be intense and specific).

-

Qualifier: m/z 239.1 → 79.0 (The pyridinium ion is a common fragment and serves as a good confirmation).

Quantitative Analysis: Ensuring Accuracy and Precision

A validated quantitative method is the cornerstone of reliable bioanalysis. The following table outlines the key parameters for method validation based on regulatory guidelines.

| Validation Parameter | Acceptance Criteria |

| Linearity | r² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). |

| Matrix Effect | CV of matrix factor ≤ 15%. |

| Recovery | Consistent, precise, and reproducible. |

| Stability | Analyte stable under various storage and processing conditions. |

Hypothetical Calibration Curve Data:

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.052 |

| 5 | 0.261 |

| 10 | 0.515 |

| 50 | 2.58 |

| 100 | 5.21 |

| 500 | 26.3 |

| 1000 | 51.9 |

Conclusion: A Framework for Robust Analysis

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the physicochemical properties of the analyte and applying sound principles of sample preparation, liquid chromatography, and tandem mass spectrometry, researchers can develop and validate robust and reliable methods for its quantification in complex biological matrices. The proposed workflows and protocols are based on established scientific literature and represent best practices in the field of bioanalysis. Adherence to these principles will ensure the generation of high-quality data, which is essential for advancing our understanding of this and other important bioactive molecules.

References

- Arno, A. J., & Curran, D. P. (2021). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews, 40(5), 513-546.

- Clerici, A., & Porta, O. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-764.

- Cerecetto, H., González, M., & Suescun, L. (2005). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 16(5), 978-984.

- Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and mobile phase. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.

- Mei, H., Hsieh, Y., & Korfmacher, W. A. (2003). A strategy to reduce matrix effects in LC/MS/MS analysis. Rapid Communications in Mass Spectrometry, 17(1), 97-103.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (n.d.). Bioactive Oxadiazoles 3.0. Retrieved from [Link]

- Trufelli, H., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography–mass spectrometry. Mass Spectrometry Reviews, 30(3), 491-509.

- Zhang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.

-

Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

- Li, W., et al. (2024). A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035.

- Sutthivaiyakit, P., et al. (2003). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry, 375(1), 133-139.

-

National Center for Biotechnology Information. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.

- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-1044.

Sources

- 1. This compound|CAS 54754-58-4 [benchchem.com]

- 2. Buy this compound | 54754-58-4 [smolecule.com]

- 3. This compound | C13H10N4O | CID 6461912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

FT-IR spectrum of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

An In-Depth Technical Guide to the FT-IR Spectrum of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] The molecule's architecture, featuring a central 1,3,4-oxadiazole ring linking an aniline and a pyridine moiety, results in a characteristic FT-IR spectrum that serves as a crucial tool for structural confirmation and purity assessment.[2] This document offers a detailed interpretation of the principal vibrational modes, a standardized experimental protocol for data acquisition, and a visual correlation between the molecular structure and its spectral features, intended for researchers, scientists, and professionals in drug development.

Introduction: The Structural Significance of this compound

This compound (Molecular Formula: C₁₃H₁₀N₄O, Molecular Weight: 238.24 g/mol ) is a multi-functional heterocyclic compound.[1][3] Its structure is a composite of three key pharmacophores:

-

Aniline: A primary aromatic amine, a common building block in many pharmaceutical agents.[1]

-

1,3,4-Oxadiazole: A five-membered heterocyclic ring known for its metabolic stability and diverse biological activities, including antimicrobial and anticancer properties.[2][4][5]

-

Pyridine: A heteroaromatic ring that enhances the molecule's potential for biological interactions and is a feature in numerous established drugs.[1][4]

The conjugation across these three ring systems results in a planar structure with unique electronic and chemical properties.[2] FT-IR spectroscopy is an indispensable, non-destructive technique for confirming the successful synthesis of this molecular framework. It provides a vibrational fingerprint by identifying the specific functional groups and bond types present, thereby validating the molecule's structural integrity.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound is complex, but it can be systematically interpreted by assigning absorption bands to the vibrational modes of its constituent functional groups. The key regions of the spectrum and their corresponding assignments are detailed below.

Aniline Moiety Vibrations

The primary aromatic amine (aniline) group provides some of the most distinct signals in the spectrum.

-

N-H Stretching: As a primary amine (-NH₂), the aniline group exhibits two characteristic stretching vibrations in the 3500-3300 cm⁻¹ region.[6]

-

Asymmetric Stretch (ν_as): Typically found at a higher wavenumber (approx. 3450-3410 cm⁻¹).

-

Symmetric Stretch (ν_s): Occurs at a lower wavenumber (approx. 3360-3320 cm⁻¹). The presence of two distinct bands in this region is definitive proof of the primary amine.[6] In solid-state measurements, intermolecular hydrogen bonding can cause these bands to broaden and shift to slightly lower frequencies.[7]

-

-

N-H Bending (Scissoring): A moderate to strong absorption band appears in the 1650-1580 cm⁻¹ range, resulting from the scissoring deformation of the -NH₂ group.[6][8] This peak can sometimes overlap with aromatic C=C stretching vibrations.

-

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C_ar-N) is observed as a strong band in the 1335-1250 cm⁻¹ region.[6] Its position at a relatively high frequency, compared to aliphatic C-N bonds, is a direct consequence of the bond strengthening due to resonance with the aromatic ring.[6]

Pyridine and Aromatic Ring Vibrations

Both the pyridine and benzene rings contribute to a series of characteristic absorptions.

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on all aromatic rings (pyridine and benzene) typically appear as a group of weak to moderate bands just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹).[8][9]

-

Aromatic C=C and C=N Ring Stretching: These vibrations produce a series of four sharp, moderate-intensity bands in the 1625-1430 cm⁻¹ region. These are highly characteristic of the aromatic systems. Key absorptions are expected near 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.[8][10] The C=N stretching of the pyridine ring also falls within this range.[10]

1,3,4-Oxadiazole Core Vibrations

The central oxadiazole ring has a unique set of vibrations that are critical for confirming its presence.

-

C=N Stretching: The double bond between carbon and nitrogen within the oxadiazole ring gives rise to a strong absorption band typically located in the 1680-1610 cm⁻¹ region. This peak is a key marker for the oxadiazole heterocycle.

-

C-O-C Stretching: The stretching of the C-O-C linkage within the five-membered ring results in two characteristic bands.

-

Asymmetric Stretch (ν_as): A strong band typically appears around 1250-1200 cm⁻¹.[7]

-

Symmetric Stretch (ν_s): A distinct band is often observed in the 1070-1020 cm⁻¹ range. The presence of these bands, particularly the strong absorption near 1070 cm⁻¹, is strong evidence for the oxadiazole ring structure.

-

Fingerprint Region

The region below 1000 cm⁻¹ is known as the fingerprint region. It contains complex vibrations, including C-H out-of-plane bending (wagging) modes, which are unique to the specific substitution pattern of the aromatic rings. For the di-substituted benzene ring and the substituted pyridine ring, a pattern of strong bands between 900 cm⁻¹ and 675 cm⁻¹ is expected, which can be used to confirm the isomeric structure of the molecule.

Summary of Key Vibrational Frequencies

The following table summarizes the expected FT-IR absorption bands and their assignments for this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Associated Functional Group |

| 3450 - 3410 | Medium | Asymmetric N-H Stretch | Primary Amine (Aniline) |

| 3360 - 3320 | Medium | Symmetric N-H Stretch | Primary Amine (Aniline) |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | Benzene & Pyridine Rings |

| 1680 - 1610 | Strong | C=N Stretch | 1,3,4-Oxadiazole Ring |

| 1650 - 1580 | Medium-Strong | N-H Bend (Scissoring) | Primary Amine (Aniline) |

| 1625 - 1430 | Medium, Sharp | C=C and C=N Ring Stretch | Benzene & Pyridine Rings |

| 1335 - 1250 | Strong | Aromatic C-N Stretch | Aniline Moiety |

| 1250 - 1200 | Strong | Asymmetric C-O-C Stretch | 1,3,4-Oxadiazole Ring |

| 1070 - 1020 | Medium-Strong | Symmetric C-O-C Stretch | 1,3,4-Oxadiazole Ring |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend | Benzene & Pyridine Rings |

Visualization of Key Molecular Vibrations

The following diagram illustrates the molecular structure and highlights the bonds associated with the principal vibrational modes identified by FT-IR spectroscopy.

Caption: Key vibrational modes of this compound.

Experimental Protocol: FT-IR Data Acquisition

This section outlines a self-validating protocol for acquiring a high-quality FT-IR spectrum of a solid sample using the Potassium Bromide (KBr) pellet technique.

Materials and Equipment

-

This compound sample (must be thoroughly dried)

-

FT-IR grade Potassium Bromide (KBr) powder (spectroscopy grade, stored in a desiccator)

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR Spectrometer (e.g., Nicolet, PerkinElmer, Shimadzu)

Step-by-Step Methodology

-

Background Spectrum Acquisition (Self-Validation Step 1):

-

Ensure the spectrometer's sample compartment is empty and clean.

-

Run a background scan (typically 16-32 scans at a resolution of 4 cm⁻¹). This is crucial as it measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum to yield the true sample absorbance. A flat baseline after the background scan validates the instrument's readiness.

-

-

Sample Preparation:

-

Place approximately 1-2 mg of the aniline derivative sample into a clean, dry agate mortar.

-

Add approximately 150-200 mg of dry FT-IR grade KBr powder. The sample-to-KBr ratio should be roughly 1:100.

-

Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The quality of the grind is critical; large particles cause scattering and a sloping baseline.

-

-

Pellet Formation:

-

Transfer a small amount of the powdered mixture into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for approximately 1-2 minutes. This should result in a thin, transparent or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding, moisture, or improper pressure, and the process should be repeated.

-

-